A-836339

Übersicht

Beschreibung

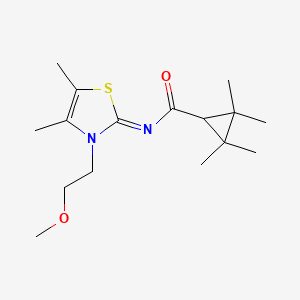

A-836339 is a synthetic organic compound with a complex structure It features a thiazole ring, a cyclopropane ring, and various functional groups that contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A-836339 typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.

Coupling of the Thiazole and Cyclopropane Rings: The final step involves coupling the thiazole and cyclopropane rings through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

A-836339 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a thiazolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Neuroimaging Applications

Positron Emission Tomography (PET) Imaging

A-836339 has been developed as a radioligand for PET imaging of CB2 receptors, particularly in the context of neuroinflammation. The compound has been synthesized as [^11C]this compound, which allows for the visualization of CB2 receptor activity in vivo.

Key Findings:

- Biodistribution Studies: In studies involving control and lipopolysaccharide (LPS)-treated mice, [^11C]this compound showed low uptake in normal brain tissue but significantly higher uptake in regions affected by neuroinflammation, indicating its potential for imaging CB2 receptors under pathological conditions .

- Specificity and Binding Affinity: The compound demonstrated a high binding affinity (Ki = 0.64 nM) to CB2 receptors, making it a promising candidate for studying conditions such as Alzheimer's disease and multiple sclerosis .

Table 1: Summary of Imaging Studies with [^11C]this compound

| Study Type | Model Used | Key Observations |

|---|---|---|

| Biodistribution | Control CD1 Mice | Low uptake in normal brain (0.4% ID/g tissue) |

| LPS-Induced Model | Neuroinflammation | Up to 3.3 times higher uptake compared to controls |

| Alzheimer’s Model | APPswe/PS1dE9 Mice | Specific cerebral uptake correlated with amyloid plaques |

Therapeutic Applications

Modulation of Pain and Inflammation

This compound has been studied for its effects on neuropathic pain, particularly through its action on spinal wide dynamic range (WDR) neurons.

Key Findings:

- Pain Modulation: Systemic administration of this compound reduced both evoked and spontaneous neuronal activity in neuropathic rats, indicating its potential as a therapeutic agent for pain management .

- Mechanism of Action: The effects were mediated through CB2 receptors, as pre-administration of a CB2 antagonist blocked the analgesic effects, while a CB1 antagonist did not affect the outcomes .

Table 2: Efficacy of this compound in Neuropathic Pain Models

| Administration Method | Dosage Range | Effect Observed |

|---|---|---|

| Systemic | 0.3 - 3 µmol/kg | Reduced neuronal activity in neuropathic rats |

| Intra-spinal | 0.3 - 1 nmol | Attenuated evoked firing in neuropathic conditions |

Limitations and Future Directions

While this compound shows promise as both an imaging agent and a therapeutic compound, there are limitations to its application:

- Imaging Limitations: Some studies have indicated that [^11C]this compound may not be suitable for monitoring CB2 receptor expression under certain neuroinflammatory conditions due to insufficient specificity .

- Need for Alternative Radiotracers: Future research may focus on developing new radioligands that can provide more accurate imaging of CB2 receptors during inflammation .

Wirkmechanismus

The mechanism of action of A-836339 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

A-836339: Unique due to its specific combination of functional groups and rings.

Other Thiazole Derivatives: Share the thiazole ring but differ in other functional groups.

Cyclopropane Carboxamides: Share the cyclopropane ring but differ in other functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazole ring, a cyclopropane ring, and various functional groups, which confer unique chemical and biological properties.

Biologische Aktivität

A-836339 is a selective agonist for the cannabinoid receptor type 2 (CB2), which has been extensively studied for its potential therapeutic effects, particularly in pain management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and implications for clinical use.

Chemical Structure and Properties

This compound is chemically characterized as 2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide. Its molecular weight is approximately 345.46 g/mol. The compound exhibits high affinity and selectivity for CB2 receptors over CB1 receptors, making it a valuable tool for studying the role of CB2 in various physiological processes.

CB2 Receptor Activation:

this compound's primary mechanism involves the activation of CB2 receptors, which are predominantly expressed in immune cells and peripheral tissues. This activation leads to various biological responses, particularly in pain modulation.

Inhibition of Neuronal Activity:

Research indicates that this compound effectively reduces the spontaneous and evoked activity of spinal wide dynamic range (WDR) neurons in models of neuropathic pain. This effect is mediated through CB2 receptors, as demonstrated by the blockade of its action when a CB2 antagonist is administered .

Pharmacological Effects

This compound has been evaluated in several preclinical models to assess its efficacy in managing pain:

Case Studies and Research Findings

-

Antihyperalgesic Effects:

In a study involving the complete Freund's adjuvant model, this compound demonstrated significant antihyperalgesic effects independent of CB1 or opioid receptor pathways. This suggests that CB2 receptor activation can effectively alleviate inflammatory pain without the side effects commonly associated with CB1 receptor activation . -

Chronic Pain Models:

This compound was also evaluated in chronic pain models, such as the chronic constriction injury model. Results indicated that repeated administration did not lead to tolerance development, highlighting its potential for long-term therapeutic use . -

Central Nervous System Effects:

At higher doses, this compound exhibited a decrease in spontaneous locomotor activities mediated by CB1 receptors. This dual effect underscores the complexity of cannabinoid pharmacology and suggests that while this compound primarily targets CB2 receptors, it can also influence CB1 receptor activity under certain conditions .

Eigenschaften

IUPAC Name |

N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-10-11(2)21-14(18(10)8-9-20-7)17-13(19)12-15(3,4)16(12,5)6/h12H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGIMVBQKSRTGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC(=O)C2C(C2(C)C)(C)C)N1CCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601010006 | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959746-77-1 | |

| Record name | A-836339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959746771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [N(Z)]-N-[3-(2-Methoxyethyl)-4,5-dimethyl-2(3H)-thiazolylidene]-2,2,3,3-tetramethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601010006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-836339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Y1J258EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.